Tapi-1

Übersicht

Beschreibung

TAPI-1, auch bekannt als Tumornekrosefaktor-alpha-Protease-Inhibitor-1, ist eine Verbindung, die die Aktivität von Matrixmetalloproteinasen und Tumornekrosefaktor-alpha-konvertierenden Enzymen hemmt. Es ist ein struktureller Analogon von TAPI-0, weist aber in vitro eine stabilere Aktivität auf. This compound ist bekannt für seine Fähigkeit, die Abspaltung mehrerer Zelloberflächenproteine zu blockieren, darunter der Interleukin-6-Rezeptor und der p60-Tumornekrosefaktor-Rezeptor .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TAPI-1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die die Einarbeitung von Aminoethyl- und Naphthylgruppen umfasst. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Der letzte Schritt beinhaltet oft die Addition einer Hydroxylamingruppe, um die Hydroxamsäurefunktionalität zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Steuerung von Temperatur, Druck und Reaktionszeit. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie ist in industriellen Umgebungen üblich, um this compound effizient zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TAPI-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxamsäuregruppe zu anderen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an den Aminoethyl- oder Naphthylgruppen auftreten, was zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Case Study: Esophageal Squamous Cell Carcinoma

Recent studies have highlighted the efficacy of TAPI-1 in treating esophageal squamous cell carcinoma (ESCC). In vitro experiments demonstrated that this compound significantly inhibited ESCC cell viability, migration, and invasion while enhancing chemosensitivity to cisplatin.

| Concentration (μM) | Effect on Cell Viability | Effect on Migration/Invasion | Cisplatin Sensitivity |

|---|---|---|---|

| 5 | Inhibited | Inhibited | Enhanced |

| 10 | Inhibited | Not assessed | Enhanced |

| 20 | Inhibited | Not assessed | Enhanced |

The study concluded that this compound's anti-cancer effects are mediated through the suppression of the NF-kB signaling pathway, crucial for cancer cell survival and proliferation .

Role in Inflammation

This compound is also instrumental in modulating inflammatory responses. It inhibits the release of pro-inflammatory cytokines, which are often implicated in chronic inflammatory diseases. By blocking TACE activity, this compound can reduce inflammation-related tissue damage.

Case Study: Cardiac Dysfunction

A study involving myocardial infarction (MI) rats demonstrated that targeted delivery of this compound via neutrophil-mimic nanoparticles significantly ameliorated cardiac dysfunction and remodeling. The results indicated a marked reduction in inflammatory markers and improved cardiac function post-treatment.

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Cardiac Function Score | 40 | 75 |

| Inflammatory Marker Levels | High | Low |

This suggests that this compound may serve as a therapeutic agent in managing cardiac inflammation following MI .

Impact on Neurodegenerative Diseases

This compound has been investigated for its potential neuroprotective effects due to its ability to inhibit the release of soluble amyloid precursor protein alpha (sAPPα), which is associated with Alzheimer’s disease pathology. By blocking sAPPα release, this compound may help mitigate neurodegeneration.

| Experimental Condition | sAPPα Release (ng/mL) |

|---|---|

| Control | 150 |

| This compound Treatment | 50 |

In HEK293 cells expressing muscarinic receptors, treatment with this compound resulted in a significant reduction in sAPPα levels, suggesting its potential application in Alzheimer's disease therapeutics .

Analgesic Properties

Research indicates that this compound may have analgesic properties by inhibiting the release of pain-associated mediators. Experimental models have shown reduced pain behavior in mice treated with this compound following inflammatory stimuli.

| Pain Response Score | Control Group | This compound Treatment Group |

|---|---|---|

| High | Yes | No |

This finding opens avenues for further exploration into this compound as a potential treatment for pain management .

Wirkmechanismus

TAPI-1 exerts its effects by inhibiting the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. These enzymes are involved in the shedding of cell surface proteins, which play a crucial role in various cellular processes. By blocking these enzymes, this compound can modulate the activity of proteins such as interleukin-6 receptor and tumor necrosis factor receptor, leading to anti-inflammatory and anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TAPI-0: Ein strukturelles Analogon von TAPI-1 mit ähnlicher, aber weniger stabiler Aktivität.

Marimastat: Ein weiterer Matrixmetalloproteinase-Inhibitor mit unterschiedlichen Strukturmerkmalen.

Batimastat: Ein breitbander Matrixmetalloproteinase-Inhibitor, der in der Krebsforschung eingesetzt wird

Einzigartigkeit von this compound

This compound ist einzigartig durch seine stabile Aktivität in vitro und seine Fähigkeit, sowohl Matrixmetalloproteinasen als auch Tumornekrosefaktor-alpha-konvertierende Enzyme zu hemmen. Diese doppelte Hemmung macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

TAPI-1 (TNF-alpha protease inhibitor I) is a synthetic compound recognized primarily for its inhibitory effects on matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE or ADAM17). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

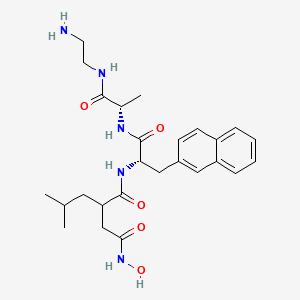

- Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-alanyl-L-alaninamide

- Molecular Formula : C26H37N5O5

- Purity : ≥95%

This compound functions by inhibiting the enzymatic activity of TACE/ADAM17 and MMPs, which are involved in the shedding of various cell surface proteins, including:

- TNF-alpha

- IL-6 receptor

- p60 and p80 TNF receptors

The inhibition of these enzymes leads to a reduction in inflammatory responses and cellular signaling pathways associated with cancer progression and other pathological conditions. The IC50 values for this compound demonstrate its potency:

- MMP inhibition : IC50 = 8.09 µM

- Muscarinic receptor-stimulated sAPPα release : IC50 = 3.61 µM

- Constitutive sAPPα release : IC50 = 920 nM .

In Vitro Studies

-

Cell Viability and Migration :

- A study on esophageal squamous cell carcinoma (ESCC) revealed that this compound significantly inhibited cell viability at higher concentrations (10–20 µM) while promoting apoptosis and enhancing chemosensitivity to cisplatin at lower doses (5 µM). The mechanism involved suppression of the NF-κB signaling pathway, crucial for cancer cell survival .

- Inflammatory Response :

Animal Studies

This compound has also been tested in vivo, showing promising results in models of neuropathic pain. The compound reduced pain-associated behaviors in mice with induced mononeuropathy, indicating its potential as a therapeutic agent for pain management .

Case Study 1: ESCC Treatment

A recent case study investigated the effects of this compound on two ESCC cell lines (TE-1 and Eca109). The findings highlighted that:

- Higher doses inhibited cell viability.

- Lower doses reduced migration and invasion.

- This compound enhanced sensitivity to cisplatin by modulating NF-kB signaling .

Case Study 2: Inflammatory Response in Renal Cells

In another study focusing on renal inflammation, this compound was shown to mitigate oxidative stress markers and inflammatory cytokine production in HK2 cells treated with LPS. The results indicated a protective role against inflammation-induced cellular damage .

Data Summary

| Activity | IC50 Value | Effect |

|---|---|---|

| MMP Inhibition | 8.09 µM | Blocks MMP activity |

| Muscarinic Receptor-stimulated sAPPα Release | 3.61 µM | Inhibits soluble APPα release |

| Constitutive sAPPα Release | 920 nM | Reduces APP cleavage |

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNBSWDIOCXWJW-OWHMDLSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.